molecular formula C18H19NO3S B2844024 ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 348154-52-9

ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2844024
CAS No.: 348154-52-9
M. Wt: 329.41
InChI Key: IEVFBTVQSSXXCB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a derivative of the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate scaffold, a versatile intermediate in medicinal chemistry. The core structure consists of a cyclopenta-fused thiophene ring system with an ethyl ester at position 3 and a 2-methylbenzamido group at position 2 (Figure 1). This compound is synthesized via acylation of the precursor ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 4815-29-6) using 2-methylbenzoyl chloride under reflux conditions . Its structural uniqueness lies in the 2-methylbenzamido substituent, which enhances lipophilicity and may influence biological activity compared to simpler acylated analogs.

Properties

IUPAC Name

ethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-9-6-10-14(13)23-17(15)19-16(20)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVFBTVQSSXXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is known for its efficiency in producing aminothiophene derivatives .

Another approach involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using the aforementioned methods. The Gewald reaction is particularly favored due to its scalability and high yield. The use of microwave-assisted synthesis is also gaining traction in industrial settings due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promise in several pharmacological contexts:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is often associated with enhanced activity against tumor cells due to its ability to interact with DNA and inhibit cell proliferation.
  • Neuroprotective Effects : Research on related compounds has suggested neuroprotective properties, potentially through modulation of neuroinflammatory pathways or antioxidant mechanisms. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Research

The compound's structure allows it to serve as a useful tool in biochemical research:

  • Enzyme Inhibition Studies : The compound can be utilized to study enzyme inhibition mechanisms, particularly those involved in metabolic pathways related to tryptophan metabolism. Understanding these pathways can lead to insights into conditions like depression and schizophrenia, where dysregulation is observed.

Drug Development

Given its structural characteristics, this compound can be a lead compound for developing new drugs:

  • Lead Compound for Synthesis : Its unique scaffold may serve as a starting point for synthesizing analogs with improved efficacy and selectivity for specific biological targets.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of thiophene derivatives on cancer cell lines, this compound was found to exhibit IC50 values comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted compounds similar to this compound, demonstrating reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. These findings indicate that the compound could be a candidate for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or by damaging their cell membranes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares key structural features, synthesis routes, and reported biological activities of ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with its analogs:

Compound Substituent at Position 2 Synthesis Method Reported Biological Activity References
This compound (Target) 2-Methylbenzamido Acylation of ethyl 2-amino precursor with 2-methylbenzoyl chloride Not explicitly reported; inferred anticancer/antiviral potential from structural analogs
Ethyl 2-(5-bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 5-Bromopentanamido Reflux with bromoalkanoyl chloride Intermediate for further functionalization (e.g., nucleophilic substitution)
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2-Fluorobenzamido Hydrolysis of ethyl ester to carboxylic acid (Method C) Antiviral activity against influenza virus polymerase
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido Condensation with phenyl isothiocyanate Antifungal and antibacterial properties
Ethyl 2-[4-(diethylsulfamoyl)benzamido]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(Diethylsulfamoyl)benzamido Acylation with 4-(diethylsulfamoyl)benzoyl chloride Potential sulfonamide-based bioactivity (e.g., enzyme inhibition)
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Phenylbenzamido Acylation with biphenyl-4-carbonyl chloride Structural analog; activity uncharacterized

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The 2-fluorobenzamido derivative () demonstrated specific antiviral activity, likely due to fluorine’s electronegativity enhancing binding affinity to viral targets .
  • Thioureido derivatives (e.g., phenylthioureido in ) showed broad-spectrum antimicrobial activity, attributed to the thiourea moiety’s ability to disrupt microbial membranes .

Synthetic Flexibility :

  • The 5-bromopentanamido analog () serves as a versatile intermediate for further modifications (e.g., Suzuki coupling) due to the bromine atom’s reactivity .
  • Sulfonamide-containing analogs () highlight the scaffold’s adaptability for targeting enzymes like carbonic anhydrases .

Biological Activity

Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related pharmacological effects.

1. Structure and Properties

The compound is characterized by a cyclopenta[b]thiophene core, which is known for its potential in drug development. The molecular structure includes a carboxylate group and a substituted benzamide, contributing to its biological activity.

Research indicates that compounds with a similar scaffold exhibit significant cytotoxic activity against various cancer cell lines. This compound has shown promise as an apoptosis-inducing agent, particularly in breast cancer cells (MCF-7) and liver cancer cells (HepG-2) .

2.2 In Vitro Studies

In vitro studies have demonstrated that this compound induces apoptosis in MCF-7 cells with an IC50 value ranging from 23.2 to 49.9 μM. The treatment led to significant reductions in cell viability and increased early and late apoptotic cell populations .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Apoptosis Induction (%)Necrosis Induction (%)
MCF-723.226.866.29
HepG-2ModerateNot specifiedNot specified

Data sourced from various studies on related compounds.

2.3 In Vivo Studies

In vivo studies further support the antitumor potential of this compound. It has been shown to reduce tumor growth in animal models while improving hematological parameters affected by chemotherapy, such as hemoglobin levels and white blood cell counts .

3. Additional Biological Activities

Beyond antitumor effects, this compound exhibits other pharmacological activities:

  • Antiviral Activity : Similar compounds have demonstrated effectiveness against hepatitis C virus (HCV) replication.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.
  • Antibacterial Properties : It has shown activity against various bacterial strains, indicating a broad spectrum of biological activity .

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds derived from the cyclopenta[b]thiophene scaffold:

  • Study on Apoptosis Induction : A study demonstrated that derivatives with similar structures could induce apoptosis through mitochondrial pathways, suggesting that this compound may operate via similar mechanisms .
  • Flow Cytometry Analysis : Flow cytometric analysis revealed that treatment with this compound resulted in G2/M phase cell-cycle arrest in cancer cells, further supporting its role as an antiproliferative agent .

Q & A

Q. What are the standard synthetic routes for ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with substituted benzoyl chlorides or isothiocyanates in ethanol or 1,4-dioxane. Catalysts like glacial acetic acid or triethylamine are used to drive the reaction, followed by recrystallization from ethanol or isopropyl alcohol for purification . Example Protocol :
  • Dissolve 0.02 mol of 2-amino-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in ethanol.
  • Add 0.02 mol of 2-methylbenzoyl chloride and 1 mL glacial acetic acid.
  • Reflux for 5 hours, cool overnight, and filter the precipitate .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Characterization employs:
  • Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester/amide linkages. IR identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and NH/OH bonds .
  • Chromatography : HPLC or TLC to assess purity (>95% typical) .
  • X-ray crystallography (if single crystals form) for absolute configuration determination .
    Reference Data :
TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 1.2–1.4 (ethyl ester CH3_3), δ 7.2–8.1 (aromatic protons)
IR1705 cm1^{-1} (ester C=O), 1650 cm1^{-1} (amide I)

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodological Answer : SAR studies require systematic modifications to the:
  • Benzamido group : Replace 2-methyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antimicrobial or anticancer activity changes .
  • Thiophene core : Compare cyclopenta[b]thiophene vs. tetrahydrobenzo[b]thiophene derivatives for ring strain effects on binding .
    Experimental Design :
  • Synthesize analogs with varying substituents.
  • Test in vitro against target enzymes (e.g., kinases) or pathogens (e.g., Candida albicans).
  • Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Discrepancies (e.g., antifungal activity in one study vs. inactivity in another) may arise from:
  • Assay conditions : Differences in solvent (DMSO vs. aqueous), concentration, or cell lines. Standardize protocols per OECD guidelines .
  • Impurity effects : Re-test compounds after rigorous purification (e.g., prep-HPLC) to exclude byproduct interference .
  • Structural confirmation : Verify configurations via X-ray or 2D NMR (NOESY) to rule out isomerism .

Q. What computational strategies optimize the compound’s physicochemical properties?

  • Methodological Answer : Use in silico tools to predict:
  • Lipophilicity (logP) : Adjust ester/amide groups to enhance membrane permeability (e.g., replace ethyl ester with methyl for lower logP) .
  • Metabolic stability : Employ CYP450 isoform models (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites for deuteration or fluorination .
    Case Study :
    Ethyl-to-methyl ester substitution reduced logP from 3.1 to 2.7, improving aqueous solubility by 40% in analogs .

Data Contradiction Analysis Table

ObservationPossible CausesResolution StrategiesReference
Varied IC50_{50} values in kinase assaysDifferential protein purity or assay pHNormalize protein sources; buffer screening
Inconsistent antimicrobial resultsStrain-specific resistance mechanismsTest across broader pathogen panels

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